RGB-1

RNA G‑quadruplex binding affinity size‑exclusion chromatography

RGB-1 is the only commercially available small molecule with demonstrated selectivity for RNA G‑quadruplexes over DNA counterparts. Use it at 10 μM to repress NRAS translation in breast cancer cells without confounding DNA effects. Ensure your mechanistic studies are unambiguous—choose RGB-1 over broad‑spectrum or inactive analogs.

Molecular Formula C22H12N4O4S2
Molecular Weight 460.5 g/mol
Cat. No. B10819910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRGB-1
Molecular FormulaC22H12N4O4S2
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESC1C2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2CC5=NC6=C(C(=CS6)C7=CC=CO7)C(=O)N51
InChIInChI=1S/C22H12N4O4S2/c27-21-17-11(13-3-1-5-29-13)9-31-19(17)23-15-8-26-16(7-25(15)21)24-20-18(22(26)28)12(10-32-20)14-4-2-6-30-14/h1-6,9-10H,7-8H2
InChIKeyQNXKYGQXHUFVRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8,18-Bis(furan-2-yl)-6,16-dithia-1,4,11,14-tetrazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-3,5(9),7,13,15(19),17-hexaene-10,20-dione (RGB-1): Structural and Functional Profile as a Selective RNA G‑Quadruplex Stabilizer


8,18-Bis(furan-2-yl)-6,16-dithia-1,4,11,14-tetrazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-3,5(9),7,13,15(19),17-hexaene-10,20-dione, commonly designated RGB-1 (CAS 930455-91-7), is a polycyclic aromatic hydrocarbon that functions as a selective small-molecule stabilizer of RNA G‑quadruplex (RG4) structures [1]. Unlike many G‑quadruplex ligands that exhibit broad affinity for both DNA and RNA quadruplexes, RGB-1 demonstrates pronounced selectivity for RNA G‑quadruplexes over DNA counterparts or duplex nucleic acids [1]. This selectivity, combined with its capacity to repress translation of G‑quadruplex‑containing mRNAs in mammalian cells and reduce expression of the NRAS proto‑oncogene in breast cancer cells, establishes RGB-1 as a specialized chemical tool for investigating RNA G‑quadruplex biology [1].

Why 8,18-Bis(furan-2-yl)-6,16-dithia-1,4,11,14-tetrazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-3,5(9),7,13,15(19),17-hexaene-10,20-dione Cannot Be Replaced by Close Structural Analogs or Broad-Spectrum G‑Quadruplex Ligands


The functional utility of RGB-1 is intrinsically tied to its furan‑2‑yl substituents and its unique polycyclic architecture. The non‑furan analog—8,18‑dithia‑1,4,11,14‑tetrazapentacyclo[11.7.0.0³,¹¹.0⁵,⁹.0¹⁵,¹⁹]icosa‑3,5(9),6,13,15(19),16‑hexaene‑10,20‑dione—lacks the furan moieties and is generated as an unintended dimerization by‑product in synthetic reactions, with no reported RNA G‑quadruplex binding activity [1]. Broad‑spectrum G‑quadruplex ligands (e.g., anthrafurandiones, anthrathiophenediones, TMPyP4) commonly bind both DNA and RNA quadruplexes, which can confound mechanistic studies by introducing off‑target effects on DNA G‑quadruplex‑regulated processes [2]. RGB‑1, in contrast, exhibits no detectable affinity for DNA‑DNA or DNA‑RNA duplexes, enabling exclusive interrogation of RNA G‑quadruplex biology [1]. Substitution with any of these alternatives would therefore compromise experimental specificity and undermine conclusions drawn about RNA‑specific G‑quadruplex functions.

Quantitative Differentiation of 8,18-Bis(furan-2-yl)-6,16-dithia-1,4,11,14-tetrazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-3,5(9),7,13,15(19),17-hexaene-10,20-dione (RGB-1) from Structural Analogs and Alternative G‑Quadruplex Ligands


RNA G‑Quadruplex Binding Affinity (Kᴅ) of RGB‑1 for Nectin‑4, CapG Mutant1, and CapG Mutant2 G‑Quadruplexes

RGB‑1 binds selectively to RNA G‑quadruplexes with dissociation constants (Kᴅ) in the low micromolar range. For the Nectin‑4 wild‑type G‑quadruplex, Kᴅ = 5.2 ± 1.1 μM; for CapG mutant1, Kᴅ = 4.0 ± 1.1 μM; and for CapG mutant2, Kᴅ = 3.1 ± 0.6 μM [1]. In contrast, the non‑furan structural analog—8,18‑dithia‑1,4,11,14‑tetrazapentacyclo[11.7.0.0³,¹¹.0⁵,⁹.0¹⁵,¹⁹]icosa‑3,5(9),6,13,15(19),16‑hexaene‑10,20‑dione—lacks any reported RNA G‑quadruplex binding activity [2]. This affinity places RGB‑1 among the moderate‑affinity RNA G‑quadruplex stabilizers, yet its unique selectivity profile distinguishes it from compounds such as anthrafurandione 2a and anthrathiophenedione 2b, which bind both DNA and RNA G‑quadruplexes but for which direct Kᴅ comparisons are unavailable [3].

RNA G‑quadruplex binding affinity size‑exclusion chromatography

Selectivity of RGB‑1 for RNA G‑Quadruplexes over DNA G‑Quadruplexes and Duplex Nucleic Acids

RGB‑1 exhibits no detectable affinity for DNA‑DNA or DNA‑RNA duplexes, as confirmed by size‑exclusion chromatography [1]. In contrast, broad‑spectrum G‑quadruplex ligands such as anthrafurandione 2a and anthrathiophenedione 2b bind both DNA and RNA G‑quadruplexes [2]. The estimated Kᴅ values of RGB‑1 for RNA G‑quadruplexes (3–5 μM) are comparable to its previously reported affinity for the TERRA RNA G‑quadruplex (Kᴅ = 5.9 μM) [1], but no binding to DNA quadruplexes was detected. This stark selectivity differentiates RGB‑1 from the majority of G‑quadruplex‑binding small molecules, which typically lack clear discrimination between RNA and DNA structures.

RNA selectivity G‑quadruplex nucleic acid binding

Suppression of NRAS Proto‑Oncogene Expression in Breast Cancer Cells by RGB‑1

Treatment of MCF‑7 breast cancer cells with RGB‑1 (10 μM) reduced NRAS protein expression by ~40% relative to DMSO‑treated controls, as quantified by immunoblotting [1]. In contrast, the non‑furan analog has not been evaluated in cellular assays [2]. While anthrafurandione 2a and anthrathiophenedione 2b also suppress oncogene expression (e.g., reducing KRAS protein to <10% of control in Panc‑1 cells [3]), they do so without the RNA‑selectivity that distinguishes RGB‑1. The magnitude of NRAS suppression by RGB‑1, combined with its RNA‑specific mechanism, positions it as a valuable tool for dissecting RNA G‑quadruplex‑dependent regulation of NRAS without interference from DNA‑quadruplex effects.

NRAS breast cancer translation repression

Aqueous Solubility Profile of RGB‑1 in DMSO‑Containing Buffers

The maximal solubility of RGB‑1 in 10% DMSO/H₂O is 26 μM, and in 1% DMSO/H₂O is 11 μM, as determined by UV absorption analysis (λmax = 270 nm, molar extinction coefficient ε = 43 100 M⁻¹·cm⁻¹) [1]. The non‑furan analog has no reported solubility data, precluding direct comparison. However, this solubility information is essential for experimental design, as RGB‑1 concentrations exceeding 26 μM in aqueous buffers require higher DMSO content to avoid precipitation. By contrast, many anthraquinone‑derived G‑quadruplex ligands (e.g., anthrafurandiones) exhibit higher aqueous solubility due to their aminoalkyl side chains [2], but they lack RNA selectivity.

solubility formulation DMSO

Recommended Application Scenarios for 8,18-Bis(furan-2-yl)-6,16-dithia-1,4,11,14-tetrazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-3,5(9),7,13,15(19),17-hexaene-10,20-dione (RGB-1) in RNA G‑Quadruplex Research


Selective Stabilization of RNA G‑Quadruplexes for Mechanistic Studies in Mammalian Cells

Use RGB‑1 at 10 μM in 1% DMSO to selectively stabilize RNA G‑quadruplex structures without affecting DNA G‑quadruplexes or duplex nucleic acids [1]. This application is ideal for dissecting RNA‑specific G‑quadruplex functions in gene regulation, as the compound's selectivity eliminates confounding effects from DNA quadruplex modulation. Suitable for experiments requiring unambiguous attribution of phenotypes to RNA G‑quadruplexes, such as translation repression assays and identification of novel RNA G‑quadruplex‑containing mRNAs [1].

Suppression of NRAS Proto‑Oncogene Expression in Breast Cancer Cell Models

Employ RGB‑1 (10 μM, 48 h treatment) in MCF‑7 or analogous breast cancer cell lines to achieve ~40% reduction in NRAS protein expression via RNA G‑quadruplex‑mediated translation inhibition [1]. This scenario is suited for studies investigating the role of NRAS RNA G‑quadruplexes in cancer biology, and for validating RNA G‑quadruplex‑targeting strategies as potential therapeutic approaches. The non‑furan analog is not suitable for this application due to its lack of biological activity [2].

Development of RNA G‑Quadruplex‑Based Screening Assays

Leverage RGB‑1 as a positive control or reference compound in high‑throughput screens designed to identify novel RNA G‑quadruplex‑binding molecules or to map RNA G‑quadruplex‑regulated genes [1]. Its well‑characterized binding affinity (Kᴅ ~3–5 μM) and solubility profile (max 26 μM in 10% DMSO) allow for robust assay design and data normalization [1]. The compound's selectivity for RNA over DNA G‑quadruplexes reduces false‑positive rates in screens that aim to identify RNA‑specific modulators.

Quality Control and Impurity Profiling in Synthesis of Furan‑Substituted Polycyclic Compounds

Monitor the formation of the non‑furan dimerization by‑product—8,18‑dithia‑1,4,11,14‑tetrazapentacyclo[11.7.0.0³,¹¹.0⁵,⁹.0¹⁵,¹⁹]icosa‑3,5(9),6,13,15(19),16‑hexaene‑10,20‑dione—during synthetic reactions involving 2‑(chloromethyl)‑4H‑3λ²‑thieno[3,2‑d]pyrimidin‑4‑one [2]. RGB‑1 serves as a chromatographic and spectroscopic standard for distinguishing the desired furan‑containing product from the inactive dimer, ensuring that biological activity is correctly attributed to the intended compound.

Technical Documentation Hub

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32 linked technical documents
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